环氧大豆油

描述

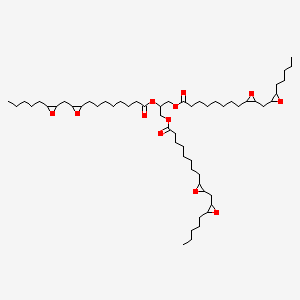

Epoxidized Soybean Oil (ESO) is a collection of organic compounds obtained from the epoxidation of soybean oil . It is used as a plasticizer and stabilizer in polyvinyl chloride (PVC) plastics . ESO is a yellowish viscous liquid .

Synthesis Analysis

ESO is manufactured from soybean oil through the process of epoxidation . Polyunsaturated vegetable oils are widely used as precursors to epoxidized oil products because they have high numbers of carbon-carbon double bonds available for epoxidation . The epoxide group is more reactive than double bond, thus providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer .

Molecular Structure Analysis

The molecular structure of soybean oil comprises of linoleic acid (51%), oleic acid (25%), palmitic acid (11%), linolenic acid (9%), and stearic acid (4%) .

Chemical Reactions Analysis

The common method to obtain ESO is through the Prileschajet reaction, which leads to the epoxidation of SBO with an in situ generated percarboxylic acid . Due to the difference in solubility between reactants, the reaction system is a biphasic reaction system .

Physical and Chemical Properties Analysis

ESO is a pale yellow, viscous liquid at ambient temperatures . The chemical has a mild vegetable odor . It is primarily used as an additive (plasticizer or stabilizer) in the manufacture of plastics, adhesives, and coatings .

科学研究应用

环氧树脂的固化动力学: ESO 与生物基硬化剂一起使用时,会影响环氧树脂的固化动力学。ESO 的加入增加了反应的焓、最大放热温度和系统的活化能 (Roudsari, Mohanty, & Misra, 2014).

生物基环氧共混网络: ESO 在进行酯交换反应生成环氧甲基大豆酸酯 (EMS) 后,可以与石油基环氧树脂共混。这种共混物表现出与原始环氧树脂相当的粘度和增韧性,并具有改善的机械、热和热机械性能 (Sahoo, Mohanty, & Nayak, 2015).

环氧化中的催化剂活性: 不同的催化剂会影响大豆油氧化的选择性和效率,以及环氧化油随后与双酚 A 在环氧树脂合成中的反应 (Sienkiewicz & Czub, 2016).

绿色化学教育: ESO 的合成为教授绿色化学原理提供了一个例子,突出了官能团转化 (Barcena, Tuachi, & Zhang, 2017).

环氧胶粘剂增韧: ESO 可以增韧环氧树脂,在用液态环氧化大豆橡胶 (ESR) 改性后,可改善热、冲击和粘合性能 (Ratna & Banthia, 2000).

超声辅助方法的生产: 超声辅助方法可以提高环氧大豆油的生产,提高产率和纯度 (Maia & Fernandes, 2020).

乙基纤维素薄膜的增塑剂: ESO 是乙基纤维素薄膜的有效增塑剂,可改善机械性能、热稳定性和水蒸气渗透性 (Yang et al., 2014).

植物油中的环氧热固性材料: 使用 ESO 制造的 EPO 热固性材料显示出增强的拉伸强度、杨氏模量和断裂伸长率 (Jian et al., 2017).

交联大豆分离蛋白基薄膜: ESO 是大豆分离蛋白基薄膜的环保交联剂,可提高拉伸强度和耐水性 (Xia et al., 2015).

微波辐射增强环氧化: 微波辐射增强了大豆油的环氧化过程,减少了所需时间并提高了选择性 (Piccolo et al., 2019).

作用机制

The epoxide group is more reactive than double bond, thus providing a more energetically favorable site for reaction and making the oil a good hydrochloric acid scavenger and plasticizer . Usually a peroxide or a peracid is used to add an atom of oxygen and convert the -C=C- bond to an epoxide group .

安全和危害

Contact with ESO may cause mild eye irritation . Heated ESO may cause thermal burns . Inhalation of mists or vapors may cause respiratory tract irritation and central nervous system effects with symptoms of coughing, breathing difficulty, headache, dizziness, drowsiness, nausea, vomiting and/or lack of coordination .

未来方向

The global market for ESO is poised for remarkable growth, with projections indicating that it will surge to an estimated value of $1 billion by the year 2030 . According to a comprehensive analysis spanning from 2022 to 2030, the ESO market is set to expand at an impressive compound annual growth rate (CAGR) of 9.4% .

属性

IUPAC Name |

2,3-bis[8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoyloxy]propyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H98O12/c1-4-7-19-28-43-49(64-43)37-52-46(67-52)31-22-13-10-16-25-34-55(58)61-40-42(63-57(60)36-27-18-12-15-24-33-48-54(69-48)39-51-45(66-51)30-21-9-6-3)41-62-56(59)35-26-17-11-14-23-32-47-53(68-47)38-50-44(65-50)29-20-8-5-2/h42-54H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBFZZXKPWGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC3C(O3)CC4C(O4)CCCCC)OC(=O)CCCCCCCC5C(O5)CC6C(O6)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H98O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901125905 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

975.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Epoxidized vegetable oils is an odorless pale yellow oily liquid. Floats on water. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Colorless to light yellow liquid with a mild odor; [Galata MSDS] | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Epoxidized soybean oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Very high (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

585 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1 at 68 °F (USCG, 1999) | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

8013-07-8, 3214-50-4 | |

| Record name | EPOXIDIZED VEGETABLE OILS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3214-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soybean oil, epoxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris[3-[(3-pentyl-2-oxiranyl)methyl]-2-oxiraneoctanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901125905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Soybean oil, epoxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-dihydroxybutanedioic acid;[(R)-[3-[1-(dimethylamino)ethyl]phenyl]-ethyl-methylazaniumyl]formate](/img/structure/B7908196.png)

![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7908228.png)

![(S)-2-Methyl-butyric acid (1S,3R,7S,8S,8aR)-8-[2-((R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydro-naphthalen-1-yl ester](/img/structure/B7908244.png)

![(3R,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]azetidin-2-one](/img/structure/B7908263.png)

![5,6-Dichlorobenzo[D]thiazol-2-amine; 6,7-dichlorobenzo[D]thiazol-2-amine (1:1)](/img/structure/B7908295.png)